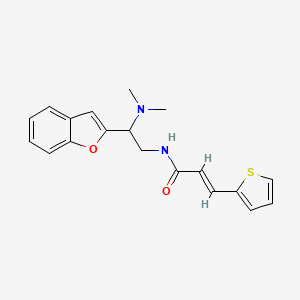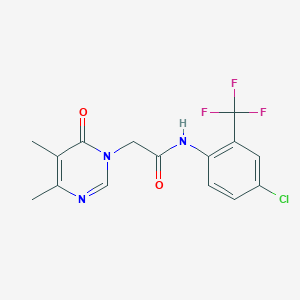![molecular formula C19H23N7O B2486217 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097933-60-1](/img/structure/B2486217.png)
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine compounds involves a multi-step process, starting from the preparation of the core pyridazine structure, followed by various functionalization steps. For instance, Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs, demonstrating a two-step synthesis involving one-pot reactions and conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019). Such methodologies highlight the synthetic versatility of these compounds, enabling the introduction of various functional groups to modulate their biological activity.
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is characterized by a fused heterocyclic system, which contributes to their stability and biological activity. X-ray diffraction and NMR spectroscopy are commonly used to ascertain the regioselectivity of the reactions and to confirm the structure of synthesized compounds, as illustrated by Mojahidi et al. (2013) in their work on the alkylation and 1,3-dipolar cycloaddition of pyridazin-3-ones (Mojahidi, Sekkak, & Rakib et al., 2013). These analyses are crucial for understanding the structural basis of the compounds' biological activities.
Chemical Reactions and Properties
Triazolo-pyridazine compounds undergo various chemical reactions, including alkylation, cycloaddition, and oxidative cyclization, enabling the synthesis of a wide range of derivatives with diverse biological activities. For example, the oxidative cyclization of 6-chloropyridazin-3-yl hydrazones, as described by Mamta et al. (2019), leads to the formation of cytotoxic triazolo[4,3-b]pyridazines (Mamta, Aggarwal, & Sadana et al., 2019). These reactions are essential for enhancing the compounds' pharmacological profile.
Physical Properties Analysis
The physical properties of triazolo-pyridazine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties is crucial for the development of pharmaceutical formulations. For instance, Sallam et al. (2021) conducted density functional theory calculations and Hirshfeld surface analysis to understand the intermolecular interactions and packing of molecules in the crystal lattice (Sallam, Mohammed, & Al-Ostoot et al., 2021).
Chemical Properties Analysis
The chemical properties of triazolo-pyridazine derivatives, such as reactivity, stability, and radical scavenging activity, are key factors in their pharmacological activity. For example, the antioxidant and insulinotropic activities of synthesized triazolo-pyridazine-6-yl-substituted piperazines were assessed through H2O2 radical scavenging assays, highlighting their potential as anti-diabetic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).
Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Applications
Research into the synthesis and evaluation of related triazolo and pyridazine derivatives has shown significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. These compounds exhibit both antihistaminic activity and inhibit eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. One compound, in particular, demonstrated potent antihistaminic activity without central H(1) receptor blockade, indicating its peripheral selectivity and potential use in topical antigen challenge models in sensitized guinea pigs (Gyoten et al., 2003).
Antidiabetic Applications
Triazolo-pyridazine substituted piperazines have been synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), revealing significant anti-diabetic properties. These compounds were found to have excellent antioxidant and insulinotropic activity, indicating their potential in the development of new anti-diabetic medications (Bindu et al., 2019).
Synthesis and Molecular Docking Applications
Novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, have been synthesized and subjected to in silico molecular docking screenings. These compounds demonstrated moderate to good binding energies on target proteins, alongside antimicrobial and antioxidant activities, suggesting their application in drug design and development processes (Flefel et al., 2018).
Antimicrobial Applications
Thienopyrimidine derivatives have been synthesized and evaluated for pronounced antimicrobial activity, indicating the potential application of related chemical structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Cancer Immunotherapeutic and Antifibrotic Applications
A series of imidazoles substituted with triazolo[1,5-a]pyridin and methylpyridinyl groups were synthesized, leading to the discovery of potent inhibitors of TGF-β type I receptor kinase. These inhibitors, such as EW-7197, have shown high potency, selectivity, and oral bioavailability, highlighting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential uses. Given the wide range of biological activities exhibited by triazole and pyridazine derivatives, this compound could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-20-21-17-5-6-18(23-26(13)17)24-9-7-14(8-10-24)12-25-19(27)11-15-3-2-4-16(15)22-25/h5-6,11,14H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNJGAQQRDVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

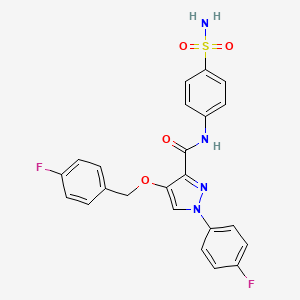
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
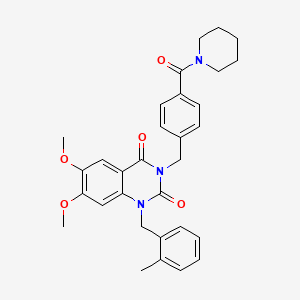
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)
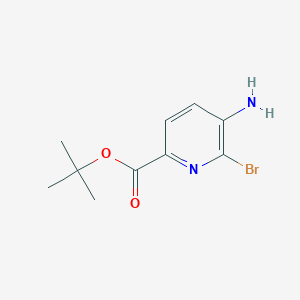
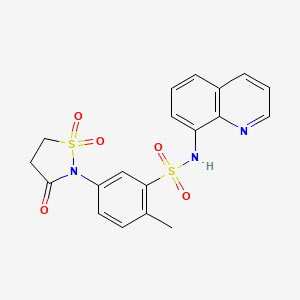

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
